3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one
Description
3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one is a heterocyclic compound featuring a 1,8-naphthyridine core fused with a phenyl-substituted α,β-unsaturated ketone (enone) system. This structure combines the electron-deficient nature of the 1,8-naphthyridine ring with the conjugated π-system of the enone moiety, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
582333-61-7 |
|---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C18H14N2O/c1-13(21)16(12-14-6-3-2-4-7-14)17-10-9-15-8-5-11-19-18(15)20-17/h2-12H,1H3 |
InChI Key |
HWDGSVDGHAPOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods often utilize metal-catalyzed synthesis and Friedländer cyclization to achieve higher yields and efficiency .
Chemical Reactions Analysis
3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Scientific Research Applications
3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits significant antibacterial and anti-tubercular activities, making it a potential candidate for drug development.
Materials Science: It is used as a ligand in the synthesis of metal complexes for applications in light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: The compound serves as a molecular probe in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance STAT1-dependent gene expression, indicating its role in modulating signal transduction pathways . The compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Diversity: The target compound’s enone system distinguishes it from nitro- or carboxylic acid-substituted derivatives (e.g., ). This α,β-unsaturated ketone may enhance reactivity in Michael addition or Diels-Alder reactions compared to inert substituents like nitro groups .
Synthesis Challenges: highlights instability issues during 1,8-naphthyridine synthesis, where intermediates degrade under basic conditions. The target compound’s stability may depend on the steric and electronic effects of its phenylbutenone substituent . Chalconyl-based routes () are versatile for introducing aryl/alkenyl groups but require precise control of reaction conditions to avoid side products .
The phenylbutenone moiety could increase metabolic liability compared to nitro or trifluoromethyl groups () .
Thermal Stability :
- High melting points (>320°C) for hydroxy-nitro derivatives () suggest strong intermolecular interactions (e.g., hydrogen bonding). The target compound’s melting point is unreported but likely lower due to reduced polarity .
Biological Activity
3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one, also known by its CAS number 582333-61-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C17H15N1O
- Molecular Weight : 274.317 g/mol
- Structural Characteristics : The compound features a naphthyridine moiety linked to a phenylbutenone structure, which may contribute to its biological properties.
The biological activity of 3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one is attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens. The presence of the naphthyridine ring is believed to enhance its interaction with microbial enzymes or membranes.
- Anticancer Activity : Research indicates that the compound may have cytotoxic effects on cancer cell lines. For instance, it has been tested against various human cancer cell lines with promising results in inhibiting cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of 3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains, suggesting moderate antimicrobial activity.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In a cytotoxicity assay against several cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated an IC50 value of approximately 10 µM, indicating potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| A549 | 20 |
Mechanistic Insights
The mechanism behind the anticancer activity was explored through apoptosis assays and cell cycle analysis. The compound was found to induce apoptosis in MCF-7 cells via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.
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